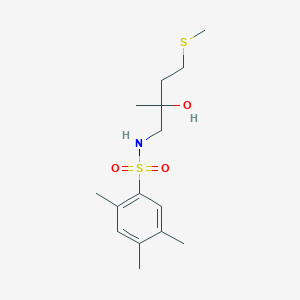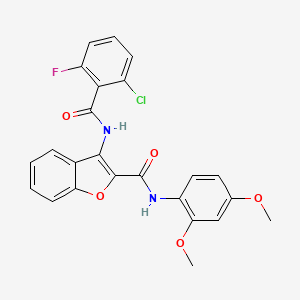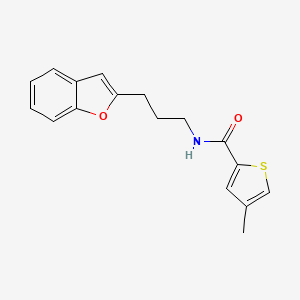![molecular formula C12H16N6O3 B3015673 2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034275-34-6](/img/structure/B3015673.png)
2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and quinoxaline .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research has demonstrated innovative approaches to synthesizing heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and pyrazole derivatives, using various acetamide precursors. These synthesized compounds are characterized and assessed for their biological activities, showcasing the versatility of acetamide derivatives in heterocyclic compound synthesis (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing new heterocycles that incorporate the pyrazolopyridine moiety or related structures, evaluating their antimicrobial and antifungal activities. These investigations reveal the potential of these compounds in developing new antimicrobial agents with improved efficacy (Hassan, 2013).
Coordination Complexes and Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives highlights their significant antioxidant activity. These studies not only provide insights into the self-assembly processes of these complexes but also their potential therapeutic applications due to their antioxidant properties (Chkirate et al., 2019).
Anticancer Activity
The exploration of heterocyclic compounds incorporating acetamide derivatives extends to evaluating their anticancer activities. Novel compounds have been synthesized and tested against various cancer cell lines, demonstrating the potential of these derivatives in cancer treatment (Riyadh et al., 2011).
Orientations Futures
The compound “2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” and its derivatives could be further explored for their potential as anticancer agents . They could also be used as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been shown to interact with various enzymes and receptors, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Compounds with similar structures have been found to form specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The structure-activity relationship of biologically important 1,2,4-triazolo-thiadiazines, which have profound importance in drug design, discovery, and development, has been studied . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The synthesis and pharmacological activities of similar compounds have been studied, suggesting that they may be influenced by various environmental factors .
Propriétés
IUPAC Name |
2-acetamido-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-3-21-12-11-17-16-9(18(11)5-4-13-12)6-15-10(20)7-14-8(2)19/h4-5H,3,6-7H2,1-2H3,(H,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYXCBFVIWKFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B3015592.png)



![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)


![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015606.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3015613.png)